1-(Propan-2-yl)-2-azaspiro[3.4]octane
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Overview
Description
1-(Propan-2-yl)-2-azaspiro[3.4]octane is a useful research compound. Its molecular formula is C10H19N and its molecular weight is 153.269. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- Dipeptide Synthons : A study focused on the synthesis of novel dipeptide synthons, where "1-(Propan-2-yl)-2-azaspiro[3.4]octane" derivatives could serve as building blocks for peptide synthesis. This approach allows for the preparation of peptides with potential antibiotic properties (Suter et al., 2000).
- NMR Spectroscopy : Another study conducted a detailed structural and conformational analysis using NMR spectroscopy. This research aids in understanding the electronic and steric effects influencing the structure and reactivity of spirocyclic compounds (Montalvo-González & Ariza-Castolo, 2012).
Applications in Drug Discovery
- Drug Discovery Modules : A significant application involves the synthesis of thia/oxa-azaspiro[3.4]octanes as multifunctional modules for drug discovery. These compounds offer a versatile scaffold for developing structurally diverse and biologically active molecules (Li et al., 2013).
- Anticonvulsant Activity : The anticonvulsant activity of N-(4-arylpiperazin-1-yl)-alkyl-2-azaspiro[4.5]decane-1,3-dione derivatives was investigated, highlighting the compound's relevance in developing new therapeutics for epilepsy and related conditions (Obniska et al., 2006).
- Asymmetric Synthesis for Modern Drug Discovery : Research into the asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes, which are closely related to the target compound, underscores the importance of these motifs in modern drug discovery. This methodology facilitates the preparation of enantiomerically pure compounds, essential for the pharmaceutical industry (Reddy et al., 2019).
Mechanism of Action
Without specific information on the biological activity of “1-(Propan-2-yl)-2-azaspiro[3.4]octane”, it’s difficult to predict its mechanism of action. If it’s biologically active, the mechanism could involve interactions with biological macromolecules, possibly influenced by the nitrogen atom in the ring .
Safety and Hazards
Future Directions
The future research directions for “1-(Propan-2-yl)-2-azaspiro[3.4]octane” would depend on its potential applications. If it shows promising biological activity, it could be studied further as a potential pharmaceutical compound. Alternatively, if it has interesting chemical reactivity, it could be explored in the context of synthetic chemistry .
Properties
IUPAC Name |
3-propan-2-yl-2-azaspiro[3.4]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-8(2)9-10(7-11-9)5-3-4-6-10/h8-9,11H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTAWPYPYZTWSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2(CCCC2)CN1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.